2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)-
Brand Name: Vulcanchem
CAS No.: 150093-92-8
VCID: VC21118476
InChI: InChI=1S/C16H15N3S/c1-12-15(13-8-4-2-5-9-13)19(16(20)17-12)18-14-10-6-3-7-11-14/h2-11,18H,1H3,(H,17,20)
SMILES: CC1=C(N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C16H15N3S
Molecular Weight: 281.4 g/mol

2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)-

CAS No.: 150093-92-8

Cat. No.: VC21118476

Molecular Formula: C16H15N3S

Molecular Weight: 281.4 g/mol

* For research use only. Not for human or veterinary use.

2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- - 150093-92-8

Specification

CAS No. 150093-92-8
Molecular Formula C16H15N3S
Molecular Weight 281.4 g/mol
IUPAC Name 3-anilino-5-methyl-4-phenyl-1H-imidazole-2-thione
Standard InChI InChI=1S/C16H15N3S/c1-12-15(13-8-4-2-5-9-13)19(16(20)17-12)18-14-10-6-3-7-11-14/h2-11,18H,1H3,(H,17,20)
Standard InChI Key QVTOWPPLGBQSQC-UHFFFAOYSA-N
Isomeric SMILES CC1=C(N(C(=N1)S)NC2=CC=CC=C2)C3=CC=CC=C3
SMILES CC1=C(N(C(=S)N1)NC2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC1=C(N(C(=N1)S)NC2=CC=CC=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Properties

Molecular Structure

The compound 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- features a heterocyclic imidazole ring with a thione group at the 2-position. The structural components include:

  • A five-membered imidazole ring with two nitrogen atoms

  • A thione (C=S) group at position 2

  • A methyl substituent at position 4

  • A phenyl group at position 5

  • A phenylamino group at position 1

This configuration creates a molecule with multiple sites for potential hydrogen bonding, π-π stacking, and other intermolecular interactions that influence its physical and chemical behavior. The presence of both electron-donating (methyl) and aromatic substituents creates a complex electronic distribution within the molecule.

Physical Properties

Based on structural analysis and comparison with similar compounds, the expected physical properties are summarized in Table 1:

PropertyValueBasis
Molecular FormulaC₁₆H₁₅N₃SBased on structural analysis and comparison
Molecular Weight281.38 g/mol (approx.)Calculated from molecular formula
Physical StateSolid at room temperatureTypical for similar imidazole-2-thiones
SolubilityLikely soluble in organic solvents (DMSO, chloroform); limited water solubilityBased on functional groups present
Melting PointData not available-
ColorLikely pale yellow to off-whiteCommon for similar compounds

Synthesis Methods

General Approaches to Imidazole-2-thione Synthesis

The synthesis of imidazole-2-thione derivatives typically follows several established routes, which can be adapted for the preparation of 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)-:

  • Cyclization of thiourea derivatives with α-haloketones

  • Reaction of imidazoles with sulfur-containing reagents

  • Transformation of imidazol-2-ones to their thione analogues

  • Solid-phase synthesis approaches

Specific Synthetic Route

  • Initial formation of a substituted thiourea derivative combining phenylamine and appropriate precursors

  • Cyclization reaction to form the imidazole ring

  • Introduction of the methyl and phenyl substituents at positions 4 and 5, respectively

  • Purification steps to obtain the final product

The solid-phase synthesis method reported for thiohydantoins and imidazole-2-thiones involves sulfonylation of immobilized amino acids, followed by alkylation with bromoketones, and subsequent reaction with isothiocyanates . This approach could be modified to incorporate the specific substituents required for our target compound.

Reaction Mechanism

The formation of the imidazole-2-thione core typically involves a nucleophilic attack by a nitrogen atom on a thiocarbonyl group, followed by cyclization. The mechanism for the final cyclization step often proceeds through an intermediate that undergoes spontaneous ring closure under appropriate conditions . The specific conditions (temperature, solvent, catalyst) significantly influence the reaction outcome and yield.

Chemical Reactivity

Nucleophilic Properties

Imidazole-2-thiones exhibit significant nucleophilic character due to the presence of the thione group and nitrogen atoms in the ring. The compound 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- is expected to participate in various nucleophilic reactions, including:

  • Alkylation at sulfur or nitrogen positions

  • Acylation reactions

  • Coordination with metal ions to form complexes

  • Michael additions to α,β-unsaturated compounds

Tautomerism

An important aspect of imidazole-2-thiones is their potential to exist in tautomeric forms. The compound may exhibit thione-thiol tautomerism, which affects its reactivity in various chemical transformations. The equilibrium between these forms depends on factors such as solvent polarity, temperature, and pH.

Analytical Methods for Characterization

Chromatographic Techniques

High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are valuable techniques for analyzing the purity and reaction progress during the synthesis of imidazole-2-thione derivatives. These methods can be optimized for the specific characteristics of 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)-, taking into account its solubility and polarity.

Mass Spectrometry

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak for this compound would correspond to its molecular weight (approximately 281 g/mol) . Characteristic fragmentation patterns would likely involve the loss of the thione group and cleavage at various positions within the molecule.

X-ray Crystallography

X-ray crystallography, when applicable, can provide definitive information about the three-dimensional structure of the molecule, including bond lengths, angles, and the spatial arrangement of substituents. This information is valuable for understanding structure-property relationships and for confirming the exact configuration of the synthesized compound.

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds provide insight into the expected properties and behavior of 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)-:

CompoundStructural SimilaritiesKey Differences
3-anilino-4-methyl-5-phenyl-1H-imidazole-2-thione Nearly identical structurePossible tautomeric or positional isomer
1,3-Dihydro-5-(4-methylphenyl)-1-phenyl-2H-imidazole-2-thione Similar core structureDifferent substitution pattern with 4-methylphenyl at position 5 and phenyl at position 1
5-Methyl-2-phenyl-4-((phenylamino)methylene)-2,4-dihydro-3H-pyrazol-3-one Contains similar functional groupsDifferent heterocyclic core (pyrazolone vs. imidazole)

Electronic and Steric Effects

The specific substitution pattern in 2H-IMIDAZOLE-2-THIONE,1,3-DIHYDRO-4-METHYL-5-PHENYL-1-(PHENYLAMINO)- creates a unique electronic environment within the molecule. The methyl group at position 4 contributes electron density through an inductive effect, while the phenyl groups at positions 5 and the phenylamino at position 1 influence the electronic distribution through both inductive and resonance effects.

The steric bulk of the substituents affects the three-dimensional structure of the molecule, potentially influencing its ability to interact with biological targets or participate in certain chemical reactions. The presence of multiple aromatic rings may also contribute to the formation of π-stacking interactions in solid-state structures.

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